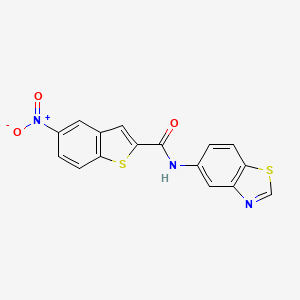

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9N3O3S2/c20-16(18-10-1-3-14-12(7-10)17-8-23-14)15-6-9-5-11(19(21)22)2-4-13(9)24-15/h1-8H,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGRZDCMMLKNAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])N=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of benzo[d]thiazole derivatives with benzo[b]thiophene-2-carboxylic acid derivatives under specific conditions. For instance, the reaction might involve the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts such as DMAP (4-dimethylaminopyridine) to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods might include the use of automated synthesizers and continuous flow reactors to optimize reaction conditions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group or the carboxamide moiety.

Coupling Reactions: The aromatic rings can undergo coupling reactions, such as Suzuki or Heck coupling, to introduce additional functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles like amines or thiols.

Coupling Reactions: Palladium catalysts, boronic acids, or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while coupling reactions can introduce various substituents onto the aromatic rings .

Scientific Research Applications

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to DNA or proteins, altering their function and leading to biological effects such as inhibition of enzyme activity or induction of apoptosis in cancer cells . The exact pathways and targets can vary depending on the specific application and the cellular context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituent groups or core heterocycles:

Key Observations :

- Heterocycle Variations : Benzothiazole (target) vs. benzodioxol () or benzofuran () alters aromatic interactions and solubility. Benzothiazole’s sulfur atom may enhance hydrophobic interactions compared to oxygen-containing rings.

- Pharmacological Inference : The antineoplastic activity of ralometostat () suggests that benzothiazole-containing compounds may target cancer-related pathways.

Physicochemical Properties

- Molecular Weight : The target compound (~350–400 g/mol) falls within the range of bioactive small molecules, comparable to (346.79) and (404.824).

- Solubility : Benzothiazole and nitro groups may reduce aqueous solubility compared to benzodioxol derivatives ().

- Acid-Base Behavior : Predicted pKa values (e.g., 11.48 in ) suggest weak basicity, influencing bioavailability.

Biological Activity

N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes both benzothiazole and benzothiophene moieties along with a nitro group. This unique combination contributes to its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide |

| Molecular Formula | C17H11N3O3S2 |

| Molecular Weight | 367.4 g/mol |

| CAS Number | 156566129 |

Antimicrobial Properties

Research indicates that N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide exhibits notable antimicrobial activity. The presence of the nitro group is particularly significant as it enhances the compound's ability to interact with bacterial cell structures.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing effectiveness against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 30 |

| Pseudomonas aeruginosa | 25 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies suggest that it inhibits cancer cell proliferation through mechanisms involving DNA intercalation and disruption of cell cycle progression.

Research Findings: Anticancer Effects

In vitro assays demonstrated that N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide significantly reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 18 |

The biological activity of N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide can be attributed to several mechanisms:

- DNA Intercalation : The benzothiazole moiety allows for intercalation between DNA base pairs, leading to replication errors.

- Bioreduction of Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that cause oxidative stress within cells.

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in DNA synthesis or repair.

Comparative Analysis with Similar Compounds

To understand the uniqueness of N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide, it is beneficial to compare it with structurally similar compounds.

| Compound | Activity Type | Notable Features |

|---|---|---|

| N-(4-methyl-1,3-benzothiazol-2-yl)-benzamide | Antimicrobial | Lacks nitro group |

| N-(4-methyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide | Anticancer | Different substituent on benzothiazole ring |

Q & A

Q. Q1. What are the optimal synthetic routes for synthesizing N-(1,3-benzothiazol-5-yl)-5-nitro-1-benzothiophene-2-carboxamide, and how can reaction yields be maximized?

Methodological Answer: The synthesis typically involves multi-step organic reactions, including condensation of benzothiazole and benzothiophene intermediates. Key steps:

Nitro-group introduction : Use nitration agents like HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration.

Amide coupling : Employ coupling agents such as EDCI or HATU with DMAP as a catalyst in anhydrous DCM or DMF .

Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity.

Yield optimization requires inert atmospheres (N₂/Ar) and stoichiometric control of reactive intermediates .

Q. Q2. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm benzothiazole (δ 7.5–8.5 ppm for aromatic protons) and nitro-group presence (electron-withdrawing shifts in ¹³C NMR) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, validating bond angles and torsional strain in the benzothiophene-carboxamide linkage .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .

Advanced Research Questions

Q. Q3. What experimental strategies are recommended to resolve contradictions in reported biological activity data for benzothiazole-carboxamide derivatives?

Methodological Answer: Discrepancies in bioactivity (e.g., IC₅₀ variability in enzyme inhibition assays) may arise from:

- Assay conditions : Standardize pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity).

- Structural analogs : Compare activity of derivatives with/without the nitro group to isolate electronic effects .

- Target selectivity : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to quantify binding affinities for off-target proteins .

Q. Q4. How can computational methods enhance the design of derivatives targeting specific biological pathways?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Predict binding modes with targets like PRMT5 or kinases using the nitro group as a hydrogen-bond acceptor .

- QSAR modeling : Corrogate electronic parameters (Hammett σ) of the nitro group with bioactivity data to guide substituent selection .

- MD simulations (GROMACS) : Simulate ligand-receptor stability over 100 ns trajectories, focusing on benzothiazole ring flexibility .

Q. Q5. What advanced techniques are suitable for studying the compound’s reactivity under physiological conditions?

Methodological Answer:

- LC-MS/MS stability assays : Monitor degradation in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) to identify hydrolytic cleavage points (e.g., amide bond) .

- Electrochemical analysis (CV) : Characterize nitro-group redox behavior, which may influence pro-drug activation .

- Synchrotron XRD : Resolve electron density maps of co-crystals with serum albumin to study binding-induced conformational changes .

Data Interpretation & Contradiction Analysis

Q. Q6. How should researchers interpret conflicting data on the compound’s solubility and bioavailability?

Methodological Answer: Discrepancies often stem from:

- Solvent systems : Compare logP values calculated using shake-flask (experimental) vs. HPLC-derived methods .

- Polymorphism : Use DSC (differential scanning calorimetry) to detect crystalline vs. amorphous forms, which alter dissolution rates .

- Permeability assays : Parallel artificial membrane permeability (PAMPA) and Caco-2 cell models provide complementary insights .

Q. Q7. What methodologies address inconsistencies in cytotoxicity profiles across cell lines?

Methodological Answer:

- Genomic profiling : RNA-seq of resistant vs. sensitive cell lines identifies overexpression of efflux pumps (e.g., P-gp) or detox enzymes .

- Metabolomic studies (LC-HRMS) : Track intracellular metabolite adducts formed via nitro-reduction pathways .

- 3D spheroid models : Mimic tumor microenvironments to assess hypoxia-driven activation mechanisms .

Advanced Applications & Mechanistic Studies

Q. Q8. How can researchers elucidate the role of the nitro group in photoactivation or prodrug mechanisms?

Methodological Answer:

- UV-Vis spectroscopy : Monitor λmax shifts under UV light to detect nitro-to-nitrite conversion .

- EPR spectroscopy : Identify free radical intermediates generated during nitro-reduction in hypoxic conditions .

- In vivo PET imaging : Label the compound with ¹⁸F to track biodistribution and activation sites .

Q. Q9. What strategies are recommended for scaling up synthesis without compromising purity?

Methodological Answer:

- Flow chemistry : Continuous-flow reactors improve heat/mass transfer during nitration and amidation steps .

- DoE (Design of Experiments) : Optimize parameters (temperature, catalyst loading) via response surface methodology .

- PAT (Process Analytical Technology) : Use inline FTIR to monitor reaction progress and impurity formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.